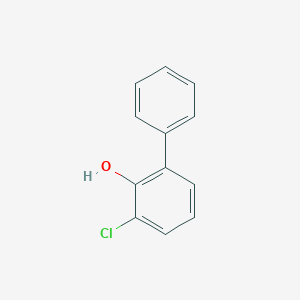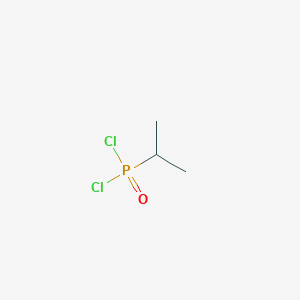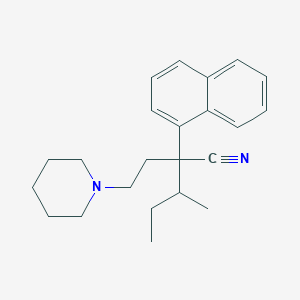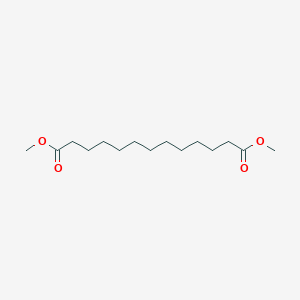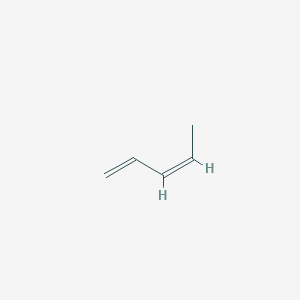
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid is a standardized extract derived from the leaves of the Ginkgo biloba tree. This extract contains a mixture of terpene lactones, such as ginkgolides and bilobalide, and flavonoid glycosides, including quercetin, kaempferol, and isorhamnetin . This compound is known for its antioxidant, vasoactive, anti-inflammatory, and neuroprotective properties . It has been used in traditional Chinese medicine for centuries and has gained attention in modern medicine for its potential therapeutic benefits, particularly in cognitive enhancement and neurodegenerative diseases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid involves the extraction of active compounds from Ginkgo biloba leaves. The leaves are first dried and then subjected to solvent extraction using a mixture of water and ethanol . The extract is then concentrated and purified to obtain a standardized product containing specific percentages of terpene lactones and flavonoid glycosides .
Industrial Production Methods: In industrial settings, the extraction process is scaled up to produce large quantities of this compound. The leaves are harvested, dried, and ground into a fine powder. This powder is then extracted using a combination of water and ethanol under controlled conditions to ensure the consistency and quality of the final product . The extract is further processed to remove impurities and achieve the desired concentration of active compounds .
Análisis De Reacciones Químicas
Types of Reactions: 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The flavonoid glycosides in this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidation products . The terpene lactones can undergo reduction reactions, resulting in the formation of reduced lactones .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride . These reactions are typically carried out under mild conditions to preserve the integrity of the active compounds .
Major Products Formed: The major products formed from the reactions of this compound include oxidized flavonoids, reduced lactones, and various substitution products . These products retain the biological activity of the original compounds and contribute to the overall therapeutic effects of this compound .
Aplicaciones Científicas De Investigación
In chemistry, it is used as a model compound to study the antioxidant and anti-inflammatory properties of flavonoids and terpene lactones . In biology, 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid is investigated for its neuroprotective effects and its ability to enhance cognitive function in animal models of neurodegenerative diseases . In medicine, this compound is used in clinical trials to evaluate its efficacy in treating conditions such as dementia, Alzheimer’s disease, and peripheral vascular diseases . Additionally, this compound has applications in the pharmaceutical industry as a natural product with potential therapeutic benefits .
Mecanismo De Acción
The mechanism of action of 4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid involves multiple pathways and molecular targets. The flavonoid glycosides in this compound exert their effects by scavenging free radicals and reducing oxidative stress . The terpene lactones, such as ginkgolides and bilobalide, modulate neurotransmitter systems and improve blood flow to the brain . These compounds also inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease . Overall, this compound exerts its effects through a combination of antioxidant, anti-inflammatory, and neuroprotective mechanisms .
Comparación Con Compuestos Similares
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid is unique among Ginkgo biloba extracts due to its standardized composition and high concentration of active compounds . Similar compounds include other Ginkgo biloba extracts such as Tebonin and Rokan, which also contain terpene lactones and flavonoid glycosides but may differ in their specific composition and concentration . Compared to these extracts, this compound has been more extensively studied and has demonstrated consistent therapeutic effects in clinical trials .
List of Similar Compounds:- Tebonin
- Rokan
- Ginkgo biloba extract EGb 761
Propiedades
Número CAS |
1446-17-9 |
|---|---|
Fórmula molecular |
C18H29ClN3O4P |
Peso molecular |
417.9 g/mol |
Nombre IUPAC |
4-N-(7-chloroquinolin-4-yl)-1-N,1-N-diethylpentane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C18H26ClN3.H3O4P/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);(H3,1,2,3,4) |
Clave InChI |
AEUAEICGCMSYCQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O |
SMILES canónico |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O |
| 50-63-5 | |
Sinónimos |
Chloroquinine phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


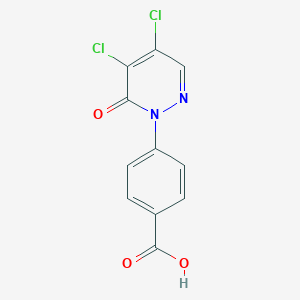
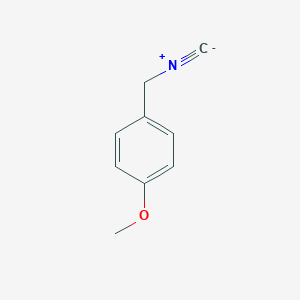
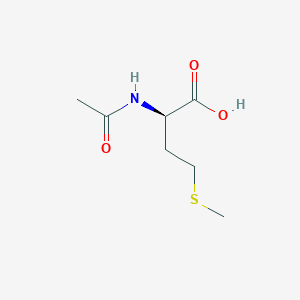
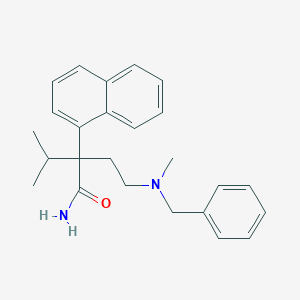
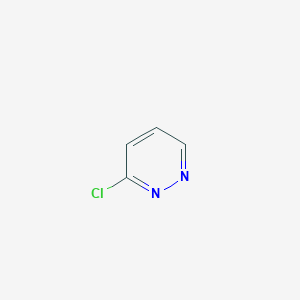
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-](/img/structure/B74181.png)
![[(E)-4-phenylbut-2-enyl]benzene](/img/structure/B74182.png)
